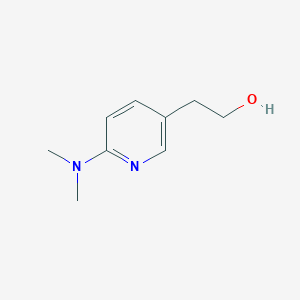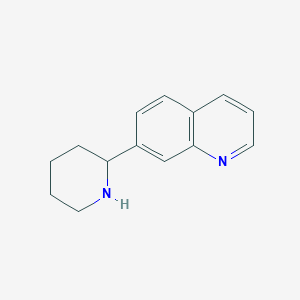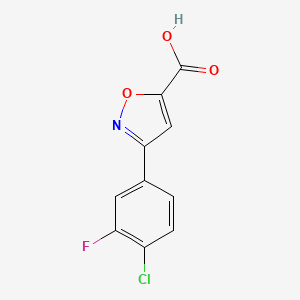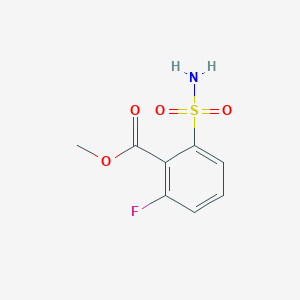
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C9H14N2O It features a pyridine ring substituted with a dimethylamino group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol typically involves the reaction of 3-chloro-6-(dimethylamino)pyridine with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylene oxide ring opens and attaches to the pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-(dimethylamino)pyridin-3-yl)ethanone.
Reduction: Formation of 2-(6-(dimethylamino)pyridin-3-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in the development of antidepressant and antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The ethan-1-ol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethan-1-ol: Similar structure but lacks the pyridine ring.
2,6-Diacetylpyridine: Contains a pyridine ring with acetyl groups instead of the dimethylamino and ethan-1-ol moieties.
1-(6-Acetyl-2-pyridyl)ethanone: Features a pyridine ring with an acetyl group and an ethanone moiety.
Uniqueness
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is unique due to the presence of both the dimethylamino group and the ethan-1-ol moiety on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-[6-(dimethylamino)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C9H14N2O/c1-11(2)9-4-3-8(5-6-12)7-10-9/h3-4,7,12H,5-6H2,1-2H3 |
InChIキー |
YKWKTLYFDXZNDZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)




![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)



![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)



![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
